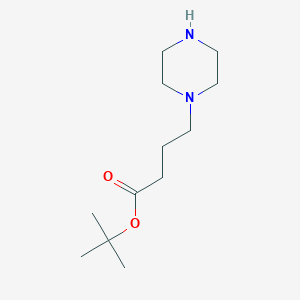
Tert-butyl 4-(piperazin-1-yl)butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 4-(piperazin-1-yl)butanoate: is an organic compound with the molecular formula C12H24N2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(piperazin-1-yl)butanoate typically involves the reaction of piperazine with tert-butyl bromoacetate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 4-(piperazin-1-yl)butanoate can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives of the original compound.
Reduction: Reduced forms of the compound, often leading to the removal of oxygen-containing groups.
Substitution: New compounds with different functional groups replacing the tert-butyl group.
Scientific Research Applications
Chemistry: Tert-butyl 4-(piperazin-1-yl)butanoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used to study the interactions of piperazine derivatives with biological targets. It can be used in assays to investigate enzyme inhibition or receptor binding.
Medicine: this compound is explored for its potential therapeutic applications. It can be used in the development of drugs targeting neurological disorders, as piperazine derivatives are known to interact with neurotransmitter receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of tert-butyl 4-(piperazin-1-yl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring in the compound can bind to neurotransmitter receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, ultimately affecting physiological processes.
Comparison with Similar Compounds
Tert-butyl 4-(piperazin-1-yl)acetate: Similar in structure but with an acetate group instead of a butanoate group.
Tert-butyl 4-(piperazin-1-yl)piperidine-1-carboxylate: Contains a piperidine ring in addition to the piperazine ring.
Tert-butyl 4-(4-bromopyrazol-1-yl)piperidine-1-carboxylate: Contains a bromopyrazole group instead of a piperazine ring.
Uniqueness: Tert-butyl 4-(piperazin-1-yl)butanoate is unique due to its specific combination of a piperazine ring and a butanoate group. This structure allows it to interact with a distinct set of molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C12H24N2O2 |
|---|---|
Molecular Weight |
228.33 g/mol |
IUPAC Name |
tert-butyl 4-piperazin-1-ylbutanoate |
InChI |
InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)5-4-8-14-9-6-13-7-10-14/h13H,4-10H2,1-3H3 |
InChI Key |
CDDHWVKVTXABHS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CCCN1CCNCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-amino-2-oxabicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13570134.png)
![rac-(1R,5S)-1-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[3.1.0]hexane hydrochloride](/img/structure/B13570136.png)


![rel-(2R)-2-[(2,4-dichlorophenyl)formamido]-3-phenylpropanoic acid](/img/structure/B13570160.png)
![5-Oxaspiro[3.5]nonan-2-amine hydrochloride](/img/structure/B13570167.png)
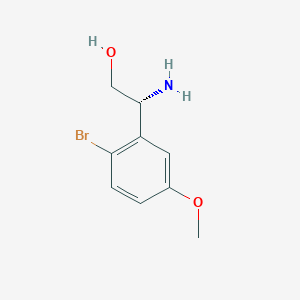
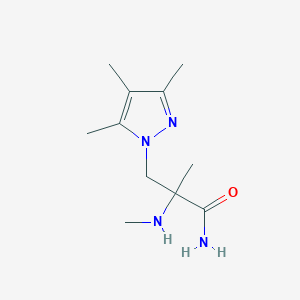
![Tert-butyl endo-6-hydroxy-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13570190.png)
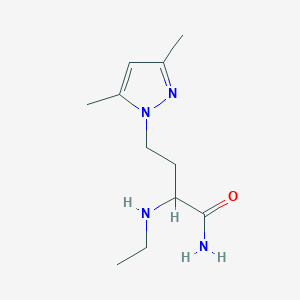
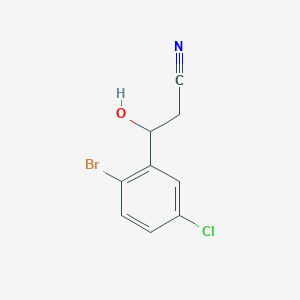
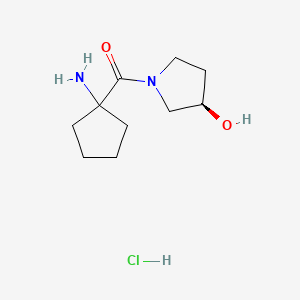
![(2S)-2-{[(tert-butoxy)carbonyl]amino}-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)propanoicacid](/img/structure/B13570223.png)
